REACTION_CXSMILES
|
C[C:2]([NH:5][CH2:6][C@H:7]([OH:21])[CH2:8][O:9][C:10]1[C:11](N2CCOCC2)=NSN=1)([CH3:4])[CH3:3].[CH:22](/[C:27]([OH:29])=O)=[CH:23]/[C:24](O)=O.CCCCCCCCCCCCC[N+]([CH2:46][C:47]1[CH:48]=[CH:49]C=[CH:51][CH:52]=1)(C)C.[Cl-:53]>O.[Na+].[Cl-]>[CH3:4][CH:2]([NH:5][CH2:6][CH:7]([OH:21])[CH2:8][O:9][C:10]1[CH:11]=[CH:46][C:47]([CH2:48][CH2:49][O:29][CH2:27][CH:22]2[CH2:23][CH2:24]2)=[CH:52][CH:51]=1)[CH3:3].[ClH:53].[ClH:53] |f:0.1,2.3,4.5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)NC[C@@H](COC=1C(=NSN1)N2CCOCC2)O.C(=C\C(=O)O)\C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCC[N+](C)(C)CC=1C=CC=CC1.[Cl-]
|
Name
|
polysorbate 80
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
normal saline
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O.[Na+].[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)NCC(COC=1C=CC(=CC1)CCOCC2CC2)O.Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |